3-Bromo-4-chloro-5-(trifluoromethoxy)aniline
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted aniline derivatives. The parent structure is aniline (benzenamine), with substituents numbered according to their positions relative to the amino group at position 1. The bromine atom occupies position 3, the chlorine atom is located at position 4, and the trifluoromethoxy group is positioned at carbon 5 of the benzene ring. This specific numbering system ensures unambiguous identification of the molecular structure and distinguishes it from other possible isomeric arrangements.
The molecular formula for 3-bromo-4-chloro-5-(trifluoromethoxy)aniline is C₇H₄BrClF₃NO, reflecting the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 274.47 grams per mole, which corresponds to the sum of atomic masses for all constituent elements. The Chemical Abstracts Service registry system provides a unique identifier for this compound, ensuring precise chemical database searches and regulatory compliance across international chemical nomenclature systems.
The International Union of Pure and Applied Chemistry name construction follows the principle of lowest numerical sum for substituent positions. Beginning with the amino group as the primary functional group at position 1, the subsequent substituents are numbered in ascending order around the aromatic ring. The trifluoromethoxy group, being an ether linkage containing three fluorine atoms, is designated as a single substituent unit rather than separate fluorine substituents. This nomenclature approach maintains consistency with established organic chemistry naming conventions and facilitates clear communication among researchers and chemical professionals.
| Nomenclature Component | Specification | Reference Position |
|---|---|---|
| Parent Structure | Aniline (Benzenamine) | Position 1 (NH₂) |
| Bromine Substituent | 3-Bromo | Position 3 |
| Chlorine Substituent | 4-Chloro | Position 4 |
| Trifluoromethoxy Group | 5-(trifluoromethoxy) | Position 5 |
Molecular Geometry and Substituent Positioning
The molecular geometry of 3-bromo-4-chloro-5-(trifluoromethoxy)aniline is fundamentally based on a planar benzene ring structure with sp² hybridized carbon atoms. The aromatic ring maintains its characteristic hexagonal geometry with bond angles of approximately 120 degrees between adjacent carbon atoms. The amino group at position 1 exhibits a slight pyramidal geometry due to the lone pair of electrons on the nitrogen atom, creating a minor deviation from planarity in the immediate vicinity of the amino substituent. The electron density distribution around the benzene ring is significantly influenced by the three electron-withdrawing substituents, creating a unique electronic environment that affects both chemical reactivity and physical properties.
The trifluoromethoxy group at position 5 introduces considerable steric bulk and strong electron-withdrawing character to the molecular structure. Research on similar trifluoromethoxy-substituted aromatic compounds has demonstrated that the carbon-oxygen-carbon angle in the trifluoromethoxy group typically ranges from 110 to 115 degrees, with the trifluoromethyl portion capable of adopting various rotational conformations relative to the aromatic plane. The oxygen atom of the trifluoromethoxy group maintains sp³ hybridization, creating a bent molecular geometry at this position. The three fluorine atoms in the trifluoromethyl group are arranged in a tetrahedral configuration around the carbon atom, contributing to the overall molecular dipole moment and influencing intermolecular interactions.
The positioning of halogen substituents at positions 3 and 4 creates significant electronic effects throughout the aromatic system. The bromine atom at position 3 and chlorine atom at position 4 both function as electron-withdrawing groups through inductive effects while simultaneously providing weak electron-donating character through resonance. The relative sizes of these halogen atoms (bromine being larger than chlorine) introduce subtle steric considerations that may influence molecular packing in crystalline forms and affect rotation barriers around single bonds. The cumulative effect of these three electron-withdrawing substituents substantially reduces the electron density on the aromatic ring compared to unsubstituted aniline, resulting in altered chemical reactivity patterns and modified physical properties.
| Structural Parameter | Value | Geometric Consideration |
|---|---|---|
| Benzene Ring Bond Angles | ~120° | sp² Hybridization |
| Carbon-Oxygen-Carbon Angle (Trifluoromethoxy) | 110-115° | sp³ Hybridization at Oxygen |
| Nitrogen Geometry | Slightly Pyramidal | Lone Pair Effects |
| Trifluoromethyl Group | Tetrahedral | sp³ Carbon Center |
Comparative Analysis with Ortho/Meta/Para Isomers
The structural characterization of 3-bromo-4-chloro-5-(trifluoromethoxy)aniline gains significant context through comparison with its positional isomers and related compounds. Several isomeric variations exist where the same functional groups are positioned differently around the aromatic ring, creating distinct electronic and steric environments. The 3-bromo-5-chloro-2-(trifluoromethoxy)aniline isomer represents a particularly relevant comparison, where the trifluoromethoxy group is positioned ortho to the amino group rather than meta. This positional change dramatically alters the electronic distribution and potential for intramolecular interactions, particularly hydrogen bonding between the amino group and the oxygen atom of the trifluoromethoxy substituent.
Another significant isomer for comparison is 3-bromo-2-chloro-4-(trifluoromethoxy)aniline, where the chlorine and trifluoromethoxy positions are interchanged relative to the target compound. This structural variation affects the symmetry of the molecule and changes the pattern of electronic effects around the aromatic ring. The molecular weight remains constant at 290.46 grams per mole for these isomers, but their physical properties such as melting point, boiling point, and solubility characteristics differ substantially due to altered intermolecular interactions and molecular packing arrangements. The different positioning also influences chemical reactivity, particularly in electrophilic aromatic substitution reactions where the directing effects of existing substituents play crucial roles.
The 4-bromo-2-chloro-5-(trifluoromethoxy)aniline isomer provides another instructive comparison, representing a case where the bromine and chlorine positions are swapped relative to the target molecule. This isomer maintains the same relative positioning between the amino group and trifluoromethoxy substituent but alters the halogen arrangement. Such positional changes significantly impact the compound's electronic properties, as the different positions of bromine and chlorine create varied inductive and resonance effects throughout the aromatic system. The comparative analysis reveals that even small changes in substituent positioning can lead to substantially different chemical and physical properties, highlighting the importance of precise structural characterization in chemical synthesis and application development.
| Isomer | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline | C₇H₄BrClF₃NO | 274.47 | Target compound |
| 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline | C₇H₄BrClF₃NO | 290.46 | Trifluoromethoxy at position 2 |
| 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline | C₇H₄BrClF₃NO | 290.46 | Chlorine and trifluoromethoxy swapped |
| 4-Bromo-2-chloro-5-(trifluoromethoxy)aniline | C₇H₄BrClF₃NO | 290.46 | Bromine and chlorine positions swapped |
Properties
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSLQBDCPAVTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methodology
The preparation process can be broken down into the following key steps, with specific reaction conditions and reagents:
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1. Acetylation | Protection of the amino group by acetylation to form an amide intermediate | Acetic acid and acetic anhydride, temperature 50–60°C, stirring until raw material disappears | Yield ~98%, purity 99.6% |
| 2. Nitration | Introduction of nitro group on the aromatic ring | Sulfuric acid and nitric acid, temperature below 20°C, stirring for 30 min, then cooling to 10°C | Efficient nitration, controlled temperature |
| 3. Deacetylation | Hydrolysis of the acetyl group to regenerate the amino group | 30% hydrochloric acid in water, reflux with slow temperature rise, neutralization with ammonia | Complete hydrolysis confirmed by sampling |
| 4. Deamination | Conversion of amino group to diazonium salt and subsequent substitution | Sulfuric acid, sodium nitrite at 10°C, ice bath for 12+ hours; phosphoric acid and ortho phosphorous acid added | Controlled diazotization and substitution |
| 5. Reduction | Reduction of nitro group to amino group | Iron powder, glacial acetic acid, reflux at 90–95°C for 2 hours | High yield, clean reduction |
Reaction Details and Mechanistic Insights
Acetylation : The amino group of the starting toluidine is acetylated using acetic anhydride in the presence of acetic acid. This step protects the amino group from undesired reactions during nitration. Zinc powder may be added as a catalyst to improve reaction efficiency.
Nitration : The acetylated intermediate is nitrated using a mixture of sulfuric and nitric acids under controlled low temperatures to prevent over-nitration and maintain regioselectivity.
Deacetylation : Acidic hydrolysis removes the acetyl group, regenerating the free amino group. The reaction is monitored by sampling to ensure complete hydrolysis.
Deamination : The amino group is converted into a diazonium salt by reaction with sodium nitrite in sulfuric acid at low temperature. Subsequent treatment with ortho phosphorous acid and cupric oxide facilitates substitution reactions leading to the desired intermediate.
Reduction : The nitro group is reduced back to the amino group using iron powder and glacial acetic acid under reflux conditions, completing the synthesis of 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline.
Data Table Summarizing Preparation Parameters
| Parameter | Value/Range | Remarks |
|---|---|---|
| Starting material | 4-bromo-2-trifluorotoluidine | Commercially available or synthesized |
| Acetylation temperature | 50–60°C | Controlled to avoid side reactions |
| Nitration temperature | Below 20°C, cooled to 10°C | Ensures regioselectivity |
| Hydrolysis conditions | Reflux with 30% HCl, slow heating | Complete deacetylation |
| Diazotization temp. | 10°C, ice bath for 12+ hours | Prevents decomposition of diazonium salt |
| Reduction temp. | 90–95°C reflux | Efficient reduction with iron powder |
| Overall yield | Approx. 43% | Suitable for industrial scale |
Industrial and Research Considerations
The described method is scalable and employs conventional unit operations, making it suitable for industrial production.
The total recovery yield of the process is around 43%, balancing efficiency and purity.
The method is adaptable for preparing related compounds such as 3-chloro-5-trifluoromethylaniline and 3-fluoro-5-trifluoromethylbenzene amine derivatives.
The presence of multiple halogens and trifluoromethoxy substituents enhances the compound’s utility in medicinal chemistry, particularly in anticancer drug development.
Summary of Key Research Findings
The acetylation step is critical for protecting the amino group and achieving high regioselectivity in nitration.
Controlled nitration under acidic and low-temperature conditions prevents overreaction and side product formation.
Deacetylation and deamination steps require careful pH and temperature control to maintain intermediate stability.
Reduction using iron powder and glacial acetic acid provides a clean conversion of nitro to amino groups, essential for the target compound’s purity.
The overall synthetic route is well-documented in patent literature and commercial chemical supplier data, confirming its reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
3-Bromo-4-chloro-5-(trifluoromethoxy)aniline serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups, enhancing molecular diversity.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals.
Medicinal Chemistry
The compound is investigated for its potential in drug development due to the following properties:
- Biological Activity : The trifluoromethoxy group enhances metabolic stability and biological activity. It has been explored as a precursor for anticancer agents and neuroprotective drugs like Riluzole.
- Mechanism of Action : It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity effectively.
Agrochemicals
3-Bromo-4-chloro-5-(trifluoromethoxy)aniline is also utilized in the synthesis of agrochemical products:
- Trifluoromethylpyridine Derivatives : These derivatives are key structural motifs in active agrochemical ingredients, providing protection against pests.
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex molecules |
| Medicinal Chemistry | Precursor for anticancer and neuroprotective agents |
| Agrochemicals | Synthesis of trifluoromethylpyridines |
Case Study 1: Anticancer Agents
Research has demonstrated the effectiveness of derivatives synthesized from 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline as inhibitors of cancer cell proliferation. For example, compounds derived from this aniline have shown promising results against various cancer cell lines by inhibiting specific serine proteases involved in tumor invasion.
Case Study 2: Agrochemical Development
In a recent study, over twenty new agrochemical formulations containing trifluoromethylpyridine derivatives were developed using intermediates derived from 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline. These formulations have received ISO common names and are now commercially available for agricultural use.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with differences in halogen type, substituent positions, or functional groups (e.g., trifluoromethyl vs. trifluoromethoxy).
Table 1: Key Structural and Physical Properties
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Hazards |
|---|---|---|---|---|
| 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline | 3-Br, 4-Cl, 5-OCF₃ | C₇H₄BrClF₃N | 290.47 | H315, H319, H335 |
| 3-Bromo-5-(trifluoromethoxy)aniline | 3-Br, 5-OCF₃ | C₇H₅BrF₃NO | 256.02 | Not specified |
| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | 4-Br, 2-F, 5-CF₃ | C₇H₄BrF₄N | 258.01 | Not specified |
| 3-Bromo-4-(trifluoromethyl)aniline | 3-Br, 4-CF₃ | C₇H₅BrF₃N | 240.02 | Not specified |
Notes:
- Trifluoromethoxy (OCF₃) vs.
- Halogen variations: Chloro (Cl) at position 4 in the target compound introduces steric hindrance and alters electronic properties compared to non-chloro analogs like 3-Bromo-5-(trifluoromethoxy)aniline .
Key Differences :
Biological Activity
3-Bromo-4-chloro-5-(trifluoromethoxy)aniline is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of bromine, chlorine, and trifluoromethoxy groups in its structure may enhance its interaction with biological targets, making it a subject of interest for various therapeutic applications. This article explores the compound's biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline can be represented as follows:
This compound features:
- Bromine (Br) and Chlorine (Cl) : These halogens can influence the compound's reactivity and biological interactions.
- Trifluoromethoxy group (CF₃O) : Known for enhancing lipophilicity and potentially increasing membrane permeability.
The biological activity of 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target biomolecules.
Target Interactions
Research indicates that compounds with similar structures have been involved in:
- Enzyme Inhibition : Similar anilines have shown potential in inhibiting serine proteases, which are critical in cancer progression.
- Antimicrobial Activity : Studies suggest that halogenated anilines may exhibit antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Biological Activity
The following table summarizes key findings related to the biological activity of 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline:
1. Anticancer Properties
A study examined the effects of similar trifluoromethyl-substituted anilines on cancer cell lines. These compounds demonstrated significant inhibition of tumor growth by targeting specific pathways involved in cell proliferation. The presence of the trifluoromethoxy group was crucial for enhancing potency compared to non-fluorinated analogs .
2. Antimicrobial Activity
In a comparative study, 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline was tested against various bacterial strains, including MRSA. The results indicated that this compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline?
- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. A plausible route (derived from analogous compounds) includes:
Halogen Exchange : Introduce the trifluoromethoxy group via halogen exchange on a bromo/chloro-substituted benzene derivative (e.g., using AgOCF₃ or similar reagents) .
Nitration : Para-selective nitration of the intermediate under controlled conditions (-20°C to +80°C) .
Reduction : Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine .
Example conditions:
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | AgOCF₃, DMF, 80°C | 3-Bromo-4-chloro-5-(trifluoromethoxy)benzene |
| 2 | HNO₃/H₂SO₄, 0°C | 3-Bromo-4-chloro-5-(trifluoromethoxy)nitrobenzene |
| 3 | H₂, Pd/C, EtOH | Target compound |
Q. How is 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline characterized structurally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Chemical shifts for NH₂ (~5 ppm, broad) and aryl protons (downfield shifts due to electron-withdrawing groups).
- MS (ESI) : Molecular ion peak at m/z 294 (M+H⁺) .
- Elemental Analysis : Confirm C, H, N, and halogen content (±0.3% accuracy).
Q. What are the key functional groups and their reactivity in this compound?
- Methodological Answer :
- Bromo/Chloro Substituents : Participate in Suzuki coupling (Br) or nucleophilic aromatic substitution (Cl) .
- Trifluoromethoxy Group : Enhances lipophilicity and directs electrophilic substitution to meta/para positions .
- Amino Group : Susceptible to diazotization (NaNO₂/HCl) for azo dye synthesis or Sandmeyer reactions .
Advanced Research Questions
Q. How do substituents influence regiochemistry in electrophilic substitution reactions?
- Methodological Answer :
- The trifluoromethoxy group is strongly para/meta-directing. For example, nitration of N-acetyl-3-(trifluoromethoxy)aniline occurs predominantly at the 6-position (meta to CF₃O-) .
- Bromo and chloro substituents (ortho/para-directing) compete, requiring computational modeling (DFT) to predict dominant reaction sites. Use Gaussian or ORCA software for transition-state analysis .
Q. How is this compound utilized in agrochemical intermediate synthesis?
- Methodological Answer :
- Flometoquin Synthesis :
Sandmeyer Reaction : Convert the amine to a diazonium salt, then substitute with Cl or Br .
Etherification : React with alkoxy precursors (e.g., R-OH under Mitsunobu conditions) to generate bioactive intermediates .
Example pathway:
3-Bromo-4-chloro-5-(trifluoromethoxy)aniline → Diazonium salt → 3-Bromo-4-chloro-5-(trifluoromethoxy)iodobenzene → Coupling with alkoxy fragment → Flometoquin analog
Q. What computational methods validate the electronic effects of substituents?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electron density maps.
- Hammett Constants : Compare σ values (CF₃O: σₚ ≈ 0.45) to predict reaction rates .
- NBO Analysis : Quantify hyperconjugative interactions between CF₃O- and the aromatic ring .
Q. How to resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Dynamic NMR : Resolve NH₂ proton splitting caused by restricted rotation (use DMSO-d₆ at 60°C) .
- 2D NMR (HSQC/HMBC) : Assign overlapping signals (e.g., distinguish Br/Cl-substituted carbons) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm amine resonance assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
